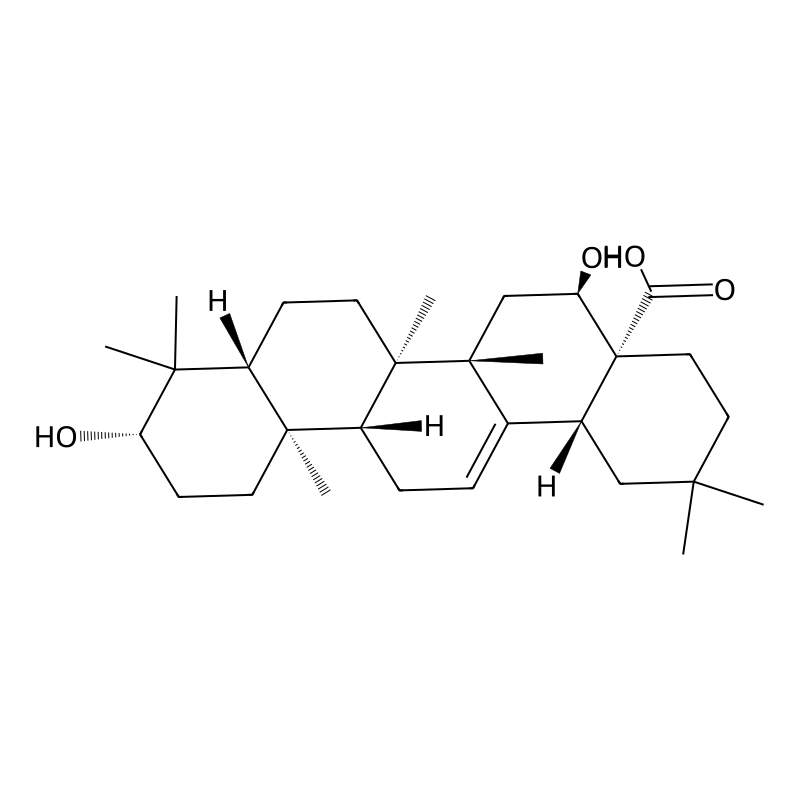

Echinocystic Acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Echinocystic Acid (CAS 510-30-5) is a naturally occurring pentacyclic oleanane-type triterpene sapogenin, distinguished structurally by the presence of hydroxyl groups at both the C-3 and C-16 positions, alongside a C-28 carboxyl group [1]. In industrial and advanced laboratory settings, it is primarily procured as a high-purity reference standard and a versatile synthetic scaffold [2]. While it shares a core skeleton with more ubiquitous triterpenes, its unique functionalization profile makes it a critical precursor for semi-synthetic modifications, particularly in the development of bivalent therapeutic agents and enhanced-solubility formulations [1].

References

- [1] Zhou, D., et al. (2014). Development of bivalent oleanane-type triterpenes as potent HCV entry inhibitors. European Journal of Medicinal Chemistry, 77, 273-283.

- [2] Zhou, D., et al. (2015). Facile preparation and characterization of novel oleanane-type triterpene functionalized β-cyclodextrin conjugates.

Procurement strategies that substitute Echinocystic Acid with more common in-class alternatives, such as Oleanolic Acid (OA) or Ursolic Acid (UA), frequently fail due to the absence of the C-16 hydroxyl group in these analogs [1]. This specific functional handle is not merely a structural curiosity; it is essential for advanced derivatization, such as the synthesis of high-affinity bivalent dimers and targeted glycosides [2]. Furthermore, the lack of the C-16 hydroxyl in OA fundamentally alters target binding affinities, resulting in significantly weaker performance in viral entry inhibition assays and tissue factor pathway models, while also severely limiting the compound's baseline formulation solubility [1].

References

Precursor Suitability: Scaffold for High-Potency Viral Entry Inhibitors

When utilized as a synthetic scaffold, the C-16 hydroxyl group of Echinocystic Acid enables the formation of bivalent triterpene dimers that exhibit extraordinary target affinity. Assays measuring HCV entry inhibition demonstrate that EA-derived dimers achieve an IC50 of ~10 nM. In direct comparison, unmodified Oleanolic Acid, which lacks the C-16 functionalization site, displays weak potency with an IC50 of ~10 μM [1].

| Evidence Dimension | HCV Entry Inhibition (IC50) |

| Target Compound Data | EA-derived bivalent dimer: ~10 nM |

| Comparator Or Baseline | Oleanolic Acid (unmodified): ~10 μM |

| Quantified Difference | ~1000-fold enhancement in potency enabled by the EA scaffold |

| Conditions | HCVpp and VSVpp entry assays |

Procuring EA provides chemists with a necessary reactive site (C-16) to synthesize ultra-high-affinity bivalent inhibitors that cannot be generated from standard oleanolic acid.

Formulation Compatibility: Superior Aqueous Solubility in Cyclodextrin Conjugates

The inherent hydrophobicity of pentacyclic triterpenes presents a major formulation barrier. However, when conjugated with β-cyclodextrin, the presence of the 16-hydroxyl group in Echinocystic Acid significantly improves the physicochemical profile compared to Oleanolic Acid conjugates. Analytical modeling shows that EA-cyclodextrin conjugates exhibit a decrease in ALlogP by 1.1 log units relative to their OA counterparts, translating to a ~12.5-fold quantitative increase in aqueous solubility [1].

| Evidence Dimension | Aqueous Solubility (ALlogP shift) |

| Target Compound Data | EA-β-cyclodextrin conjugate: ALlogP decreased by 1.1 log units |

| Comparator Or Baseline | OA-β-cyclodextrin conjugate (baseline) |

| Quantified Difference | ~12.5-fold increase in aqueous solubility for the EA conjugate |

| Conditions | Water-soluble β-CD-pentacyclic triterpene conjugates synthesized via click chemistry |

For formulation scientists, starting with EA rather than OA drastically reduces the downstream challenges associated with poor API solubility in aqueous media.

Target Specificity: Selective Inhibition in Lipid Metabolism Pathways

In pharmacological screening for hypolipidemic agents, Echinocystic Acid demonstrates highly specific enzyme targeting that distinguishes it from broad-spectrum benchmarks. In vitro assays using rat liver microsomes reveal that EA inhibits ACAT and DGAT with IC50 values of 103 μM and 139 μM, respectively, while exhibiting no significant inhibitory effect on HMG-CoA reductase [1]. This selective profile is critical for isolating specific metabolic pathways.

| Evidence Dimension | Enzyme Inhibition (IC50) |

| Target Compound Data | EA: ACAT (103 μM), DGAT (139 μM) |

| Comparator Or Baseline | HMG-CoA reductase (Off-target baseline) |

| Quantified Difference | Selective inhibition of ACAT/DGAT with zero significant HMG-CoA reductase interference |

| Conditions | In vitro enzyme activity assays using rat liver microsomes |

Buyers developing non-statin hypolipidemic assays should procure EA as a selective reference standard to isolate ACAT/DGAT mechanisms without HMG-CoA confounding.

Application-Critical Performance: Tissue Factor Pathway Inhibition

The structural configuration of pentacyclic triterpenes directly dictates their efficacy as Tissue Factor (TF) pathway inhibitors. In human THP-1 cells stimulated by lipopolysaccharide, Echinocystic Acid—bearing the critical C-16 hydroxyl group—demonstrated strictly structure-dependent inhibitory activity against TF procoagulant activity, whereas Oleanolic Acid (possessing only a C-3 hydroxyl) and alternative C-23/C-24 hydroxylated analogs failed to achieve comparable baseline efficacy[1].

| Evidence Dimension | Inhibition of TF procoagulant activity |

| Target Compound Data | Echinocystic Acid (C-16 hydroxylated) |

| Comparator Or Baseline | Oleanolic Acid (C-3 hydroxyl only) and C-23/C-24 analogs |

| Quantified Difference | Significantly higher TF inhibitory activity strictly dependent on the C-16 hydroxyl position |

| Conditions | LPS-stimulated human THP-1 cell assays |

Procurement of EA is essential for antithrombotic research, as substitution with cheaper OA or alternative hydroxylated analogs results in a severe loss of assay sensitivity and inhibitory function.

Synthesis Scaffold for Antiviral Therapeutics

Due to the reactive C-16 hydroxyl group, Echinocystic Acid is the optimal starting material for medicinal chemists synthesizing bivalent triterpene dimers or targeted glycosides. It is specifically procured for developing high-affinity viral entry inhibitors, where its structural handles enable nanomolar potency that cannot be achieved using standard Oleanolic Acid[1].

Core API for Enhanced-Solubility Triterpene Formulations

In pharmaceutical formulation development, the extreme hydrophobicity of oleanane triterpenes often halts progression. Echinocystic Acid is prioritized for conjugation with cyclodextrins or integration into nanoparticle delivery systems, as its unique functionalization yields a ~12.5-fold solubility advantage over equivalent Oleanolic Acid formulations [2].

Reference Standard for Non-Statin Hypolipidemic Screening

Because it selectively inhibits ACAT and DGAT without affecting HMG-CoA reductase, Echinocystic Acid is an essential reference standard for laboratories screening novel, non-statin lipid-lowering agents. It allows researchers to validate specific metabolic pathway assays without off-target interference [3].

References

- [1] Zhou, D., et al. (2014). Development of bivalent oleanane-type triterpenes as potent HCV entry inhibitors. European Journal of Medicinal Chemistry, 77, 273-283.

- [2] Zhou, D., et al. (2015). Facile preparation and characterization of novel oleanane-type triterpene functionalized β-cyclodextrin conjugates.

- [3] Deciphering Molecular Mechanism Underlying Hypolipidemic Activity of Echinocystic Acid. (2015). PMC4295143.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Dates

2. Yang, J.-h., Li, B., Wu, Q., et al. Echinocystic acid inhibits RANKL-induced osteoclastogenesis by regulating NF-κB and ERK signaling pathways. Biochem. Biophys. Res. Commun. 477(4), 673-677 (2016).

3. Park, H.J., Kwon, H., Lee, S., et al. Echinocystic acid facilitates neurite outgrowth in neuroblastoma Neuro2a cells and enhances spatial memory in aged mice. Biol. Pharm. Bull. 40(10), 1724-1729 (2017).

4. Joh, E.-H., Jeong, J.-J., and Kim, D.-H. Inhibitory effect of echinocystic acid on 12-O-tetradecanoylphorbol-13-acetate-induced dermatitis in mice. Arch. Pharm. Res. 37(2), 225-231 (2014).

5. Deng, Y.-t., Kang, W.-b., Zhao, J.-n., et al. Osteoprotective effect of echinocystic acid, a triterpone component from Eclipta prostrata, in ovariectomy-induced osteoporotic rats. PLoS One 10(8), e0136572 (2015).

Explore Compound Types